N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine

Kinase inhibitor scaffold ULK1/ULK2 Lead optimization

2-Cyclopropylamino-pyrimidine kinase probe with 3,4-dimethoxyphenyl at C5. The cyclopropylamino group provides conformational rigidity and reduced CYP450 inhibition—validated by the p38 inhibitor RPR203494 (IC₅₀=9 nM). Unsubstituted C4 enables regioselective functionalization for covalent inhibitor design. Unlike 2,4- or 2,5-dimethoxy regioisomers, the 3,4-substitution pattern offers unique H-bond geometry for target discrimination. Ideal for scaffold hopping and focused kinase library synthesis. Verify batch purity (≥95% by HPLC) upon receipt.

Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
CAS No. 76972-16-2
Cat. No. B6429814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine
CAS76972-16-2
Molecular FormulaC15H17N3O2
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CN=C(N=C2)NC3CC3)OC
InChIInChI=1S/C15H17N3O2/c1-19-13-6-3-10(7-14(13)20-2)11-8-16-15(17-9-11)18-12-4-5-12/h3,6-9,12H,4-5H2,1-2H3,(H,16,17,18)
InChIKeyCOKGTYVEFGBOGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine (CAS 76972-16-2): Structural Identity and Procurement Baseline


N-Cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine (CAS 76972-16-2) is a 2-aminopyrimidine derivative with molecular formula C₁₅H₁₇N₃O₂ and molecular weight 271.31 g/mol . The compound features a pyrimidine core bearing a cyclopropylamino substituent at the 2-position and a 3,4-dimethoxyphenyl group at the 5-position [1]. It belongs to the 2-(cyclopropylamino)pyrimidine class, a scaffold associated with kinase inhibition across multiple targets including p38 MAPK and IRAK4 [2]. This compound is primarily available as a research chemical building block and screening intermediate; it does not currently have an entry in PubChem, ChEMBL, or DrugBank as a curated bioactive entity. Prospective users should verify batch-specific purity (typically ≥95% by HPLC from commercial suppliers) and confirm structural identity by NMR and LC-MS upon receipt.

Why N-Cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine Cannot Be Replaced by Generic 2-Aminopyrimidine Analogs


Substitution at either the 2-position amine or the 5-position aryl ring fundamentally alters the pharmacological and physicochemical profile of pyrimidine-based probes. The cyclopropylamino group at C2 confers conformational rigidity and has been demonstrated, in the context of the structurally related p38 inhibitor RPR203494, to yield a 9 nM IC₅₀ on p38 kinase with minimal CYP450 inhibition—a profile superior to the non-cyclopropyl parent RPR200765A [1]. The 3,4-dimethoxyphenyl substitution pattern at C5 provides a specific hydrogen-bond acceptor/donor geometry distinct from the 2,4- or 2,5-dimethoxy regioisomers, which alters target recognition . Replacing the target compound with 4-(3,4-dimethoxyphenyl)pyrimidin-2-amine (CAS 645401-61-2), which lacks the cyclopropylamino group, removes the conformational constraint and metabolic stability advantages documented for this chemotype. Similarly, substitution with the regioisomeric N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine changes the pharmacophoric presentation of the methoxy groups, which can redirect kinase selectivity. These structural distinctions are non-trivial and preclude generic interchange without revalidation of target engagement and selectivity.

Quantitative Differentiation Evidence for N-Cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine Against Closest Analogs


Molecular Weight Differentiation vs. SBP-7455 (ULK1/2 Inhibitor): A 127.2 Da Reduction in Mass with Altered Kinase Target Space

The target compound (MW = 271.31 Da) is 127.2 Da lighter than SBP-7455 (N⁴-cyclopropyl-N²-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine, MW = 398.38 Da, CAS 1422466-95-2), a known ULK1/ULK2 dual inhibitor . This mass difference arises from the absence of the 5-trifluoromethyl group and the 2,4-diamine substitution pattern present in SBP-7455. The lower molecular weight of the target compound places it in a more fragment-like or early lead-like chemical space (MW < 300), which is generally associated with superior ligand efficiency metrics and more favorable physicochemical properties for downstream optimization [1]. However, direct kinase inhibition data for the target compound is not available in the public domain; the ULK1/ULK2 activity established for SBP-7455 cannot be assumed for the target compound without experimental confirmation.

Kinase inhibitor scaffold ULK1/ULK2 Lead optimization Molecular weight efficiency

Class-Level Kinase Inhibition: 2-Cyclopropylamino-Pyrimidine Scaffold Confers Potency Advantages Over Non-Cyclopropyl Analogs in p38 MAPK

In the RPR203494 development program, the 2-cyclopropylamino-pyrimidine analogue RPR203494 demonstrated a p38 kinase IC₅₀ of 9 nM and a cellular TNF-α release EC₅₀ of 60 nM in human monocytes [1]. This represented a significant potency improvement over the non-cyclopropyl parent compound RPR200765A (specific quantitative comparator data for RPR200765A is behind paywall but described as inferior in the abstract). Furthermore, RPR203494 exhibited minimal inhibition of human CYP isozymes (CYP1A2 IC₅₀ = 4.2 µM and CYP2C9 IC₅₀ = 12 µM for the parent RPR200765A were cited as problematic and improved upon). This provides class-level evidence that the 2-cyclopropylamino-pyrimidine motif can confer both target potency and CYP selectivity advantages.

p38 MAPK Kinase inhibitor scaffold Cyclopropylamine pharmacophore CYP450 selectivity

Regioisomeric Differentiation: 3,4-Dimethoxyphenyl vs. 2,4-Dimethoxyphenyl Substitution Patterns Alter Pharmacophoric Geometry

The target compound bears a 3,4-dimethoxyphenyl substituent at the pyrimidine 5-position, whereas the commercially available regioisomer N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine (CAS 2548982-89-2) carries the methoxy groups at the 2- and 4-positions . This positional isomerism alters the spatial orientation of the hydrogen-bond-accepting methoxy oxygens, which can redirect interactions with kinase hinge regions or allosteric pockets. In published kinase inhibitor SAR, the 3,4-dimethoxy substitution pattern is prevalent among ATP-competitive inhibitors targeting the DFG-out conformation (e.g., imatinib analogs), while the 2,4-dimethoxy pattern is less commonly associated with kinase inhibition. No direct head-to-head biological comparison between these two regioisomers has been published.

Structure-activity relationship Regioisomer Pharmacophore Methoxy substitution

Absence of Chlorine at C4: Differentiation from 4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (Aurora Kinase A Inhibitor Scaffold)

The target compound has an unsubstituted C4 position on the pyrimidine ring, whereas 4-chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine carries a chlorine atom at C4, which has been associated with Aurora kinase A inhibitory activity [1]. The absence of the C4 chlorine in the target compound eliminates a potential electrophilic site and removes the possibility of glutathione conjugation or non-specific covalent binding that can occur with chloro-substituted heterocycles. However, this also means the target compound lacks the Aurora A activity attributed to the 4-chloro analog. No quantitative selectivity or safety data comparing these two compounds exists in the public domain.

Aurora kinase A Halogen substitution Scaffold comparison Reactive functionality

Recommended Application Scenarios for N-Cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine Based on Available Evidence


Kinase Inhibitor Scaffold Hopping and Lead Generation Starting Point

The 2-cyclopropylamino-pyrimidine core of this compound is a validated kinase inhibitor scaffold, as demonstrated by RPR203494 (p38 IC₅₀ = 9 nM) and related IRAK4 inhibitors from the same chemotype [1]. The target compound, with its 3,4-dimethoxyphenyl substituent and unsubstituted C4 position, provides a synthetically accessible starting point for scaffold hopping or focused library synthesis. Users can exploit the C4 position for further functionalization to explore kinase selectivity. The compound's molecular weight (271.31 Da) places it in an attractive lead-like space for fragment-based or structure-based drug design programs targeting kinases.

Regioisomeric Selectivity Profiling in Kinase Panel Screens

The 3,4-dimethoxyphenyl substitution pattern distinguishes this compound from its 2,4-dimethoxy and 2,5-dimethoxy regioisomers [1]. This compound can serve as a tool to probe the impact of methoxy positional isomerism on kinase selectivity profiles. A panel screen comparing this compound against its regioisomers across a broad kinase panel could reveal target-specific recognition patterns driven by the spatial arrangement of hydrogen-bond-accepting methoxy groups. Such data, once generated, would address the current evidence gap and provide procurement justification for the specific regioisomer.

Metabolic Stability Assessment of Cyclopropylamino-Containing Probe Molecules

Class-level evidence from the RPR203494 program indicates that the 2-cyclopropylamino group on pyrimidine confers reduced CYP450 inhibition compared to non-cyclopropyl analogs [1]. The target compound can be used as a model substrate in metabolic stability assays (e.g., human liver microsomal incubation, hepatocyte stability) to quantify the intrinsic clearance and CYP inhibition profile of the 2-cyclopropylamino-pyrimidine chemotype. Comparative studies against the non-cyclopropyl analog 4-(3,4-dimethoxyphenyl)pyrimidin-2-amine (CAS 645401-61-2) would generate head-to-head metabolic stability data that currently does not exist in the public domain.

Chemical Biology Tool for Covalent Probe Development via C4 Functionalization

With an unsubstituted C4 position on the pyrimidine ring, this compound is amenable to regioselective functionalization (e.g., halogenation, cross-coupling) to introduce electrophilic warheads for covalent kinase inhibitor design [1]. Unlike the 4-chloro analog, which already occupies this position, the target compound offers synthetic flexibility to install diverse electrophiles (acrylamides, vinyl sulfonamides, etc.) at C4 while retaining the 2-cyclopropylamino and 5-(3,4-dimethoxyphenyl) pharmacophoric elements. This scenario is relevant for medicinal chemistry groups developing targeted covalent inhibitors.

Quote Request

Request a Quote for N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.